molecular formula C22H20ClN3O2S3 B2800218 2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 625368-12-9

2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2800218
CAS No.: 625368-12-9
M. Wt: 490.05
InChI Key: QAZFZCYJJZHQEX-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfonylethylsulfanyl group, and a naphthyridine core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves multiple steps, including the formation of the naphthyridine core and the introduction of the chlorophenyl and sulfonylethylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar chlorophenyl group.

    4-Chlorophenyl-2-hydroxyethyl sulfide: Shares the chlorophenyl and sulfonylethylsulfanyl groups.

Uniqueness

2-{[2-(4-chlorobenzenesulfonyl)ethyl]sulfanyl}-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile stands out due to its unique naphthyridine core and the combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S3/c1-26-8-6-20-19(13-26)21(15-7-9-29-14-15)18(12-24)22(25-20)30-10-11-31(27,28)17-4-2-16(23)3-5-17/h2-5,7,9,14H,6,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFZCYJJZHQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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